4-chloro-1-methyl-1H-pyrazole
Overview
Description
4-Chloro-1-methyl-1H-pyrazole (4-CMP) is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyrazole-containing compounds, which are used as pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-1-methyl-1H-pyrazole derivatives are extensively studied for their synthesis and structural properties. For instance, a study by Channar et al. (2019) focused on the synthesis and conformational studies of a pyrazole derivative, highlighting its molecular and crystal structure determined by X-ray diffraction (Channar et al., 2019). Additionally, Xu and Shi (2011) synthesized a pyrazole derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and determined its crystal structure (Xu & Shi, 2011).
Applications in Polymerization
Pyrazole-based compounds have been utilized in the field of polymerization. Gardiner et al. (2017) reported that 4-halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates, which are closely related to 4-chloro-1-methyl-1H-pyrazole, serve as versatile reversible addition fragmentation chain transfer agents in radical polymerization (Gardiner et al., 2017).
Antiviral and Antibacterial Properties
Some pyrazole derivatives have shown potential in antiviral and antibacterial applications. For example, Lv et al. (2017) discovered novel pyrazole Schiff base derivatives that exhibited significant anti-tobacco mosaic virus (TMV) activities (Lv et al., 2017). Furthermore, Chopde et al. (2012) synthesized azetidinone derivatives of pyrazole and evaluated their antibacterial activities, demonstrating promising results against certain bacterial strains (Chopde et al., 2012).
Anticancer Potential
The anticancer properties of pyrazole derivatives are also being explored. Sindhu Jose (2017) investigated the synthesis and evaluation of oxa-triazacyclopenta derivatives of pyrazole for their anticancer properties, indicating potential effectiveness against cancer cells (Sindhu Jose, 2017).
properties
IUPAC Name |
4-chloro-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUBDXGTOZIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551120 | |
Record name | 4-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrazole | |
CAS RN |
35852-81-4 | |
Record name | 4-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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